![molecular formula C25H21FN4O4 B2892431 N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide CAS No. 956451-46-0](/img/structure/B2892431.png)
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide
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Description
N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C25H21FN4O4 and its molecular weight is 460.465. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with complex benzamide structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating the thiazole and thiazolidine moieties, known for their antimicrobial potentials, have been explored. These studies reveal that such compounds exhibit notable in vitro activities against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2013; Patil et al., 2011).
Anticancer Evaluation
The synthesis and pharmacological evaluation of compounds featuring benzimidazole and benzoxazole derivatives have been investigated for their potential anticancer effects. These compounds, by virtue of their molecular structure, have shown promise in preclinical models. For example, research indicates that some synthesized benzimidazole derivatives possess considerable activity against cancer cell lines, underscoring the relevance of this chemical scaffold in the design of anticancer drugs (Salahuddin et al., 2014).
Enzymatic Inhibition
Research on benzamide derivatives also extends into the exploration of their enzymatic inhibition properties. This includes studies on compounds as inhibitors of specific enzymes implicated in disease processes, offering insights into their therapeutic potential. For example, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides have been described as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis, highlighting the versatility of benzamide derivatives in targeting various molecular pathways (Xu et al., 2006).
properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4/c26-19-11-13-20(14-12-19)29-24(33)21(15-22(31)27-16-17-7-3-1-4-8-17)30(25(29)34)28-23(32)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWNESNKEYLYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=O)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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